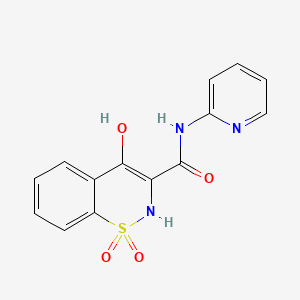

Desmethyl piroxicam

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2H-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S/c18-13-9-5-1-2-6-10(9)22(20,21)17-12(13)14(19)16-11-7-3-4-8-15-11/h1-8,17-18H,(H,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXYFCIBSPQECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(NS2(=O)=O)C(=O)NC3=CC=CC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216104 | |

| Record name | Desmethyl piroxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65897-46-3 | |

| Record name | Desmethyl piroxicam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065897463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyl piroxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYL PIROXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O66304CXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Desmethyl Piroxicam (5'-Hydroxypiroxicam)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl piroxicam, known systematically as 4-hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is the primary and pharmacologically less active human metabolite of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam. The metabolic pathway primarily involves the hydroxylation of the pyridyl ring of piroxicam, a reaction catalyzed by the cytochrome P450 enzyme, specifically CYP2C9. Understanding the synthesis of this metabolite is crucial for various aspects of drug development, including metabolite identification, characterization of metabolic pathways, and the generation of reference standards for analytical and toxicological studies. This guide provides a comprehensive overview of the chemical synthesis pathway for this compound, complete with experimental protocols, quantitative data, and a visual representation of the synthetic route.

Core Synthesis Pathway

The chemical synthesis of this compound (5'-hydroxypiroxicam) is achieved through the condensation of a key benzothiazine intermediate with a substituted aminopyridine. Specifically, the synthesis involves the reaction of methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with 2-amino-5-hydroxypyridine.[1][2] This reaction is typically carried out in a high-boiling point solvent such as xylene, with the aid of a catalyst to facilitate the amidation.

Signaling Pathway Diagram

The following diagram illustrates the single-step condensation reaction for the synthesis of this compound.

Caption: Synthetic route to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound as reported in the scientific literature.[1][2]

| Parameter | Value | Reference |

| Starting Material 1 | Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | Lombardino, J. G. (1981) |

| Starting Material 2 | 2-Amino-5-hydroxypyridine | Lombardino, J. G. (1981) |

| Solvent | Xylene | Lombardino, J. G. (1981) |

| Catalyst | Sodium methoxide (catalytic amount) | Lombardino, J. G. (1981) |

| Reaction Temperature | Reflux (boiling point of xylene) | Lombardino, J. G. (1981) |

| Reaction Time | Not explicitly stated | Lombardino, J. G. (1981) |

| Yield | 35% | Lombardino, J. G. (1981) |

| Melting Point | 260-262 °C (decomposition) | Lombardino, J. G. (1981) |

| Molecular Formula | C₁₅H₁₃N₃O₅S | PubChem CID 54676301 |

| Molecular Weight | 347.35 g/mol | PubChem CID 54676301 |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the procedure described by Lombardino (1981).[1][2]

Objective: To synthesize 4-hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide (this compound).

Materials:

-

Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

-

2-Amino-5-hydroxypyridine

-

Xylene (anhydrous)

-

Sodium methoxide

-

Hydrochloric acid (for workup)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, heating mantle, etc.)

-

Purification apparatus (e.g., for recrystallization or chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (1.0 equivalent) and 2-amino-5-hydroxypyridine (1.0 equivalent).

-

Solvent and Catalyst Addition: Add anhydrous xylene to the flask to create a suspension. Add a catalytic amount of sodium methoxide to the mixture.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Workup: After the reaction is deemed complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.

-

Isolation: Isolate the crude product by filtration. Wash the solid with a suitable solvent (e.g., cold xylene or another non-polar solvent) to remove any unreacted starting materials and byproducts.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system to yield the pure this compound. The original literature suggests that the product was purified to an analytical sample with a melting point of 260-262 °C with decomposition.[1][2]

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow.

This technical guide provides a detailed overview of the synthesis of this compound. The described method, primarily based on the work of Lombardino, offers a reliable pathway for obtaining this key metabolite for research and development purposes. The provided diagrams, data table, and experimental protocol are intended to serve as a valuable resource for scientists and professionals in the field of drug development and metabolism.

References

An In-depth Technical Guide to the Chemical Properties of Desmethyl Piroxicam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl piroxicam, also known as N-Desmethyl piroxicam or Piroxicam Impurity B, is a primary metabolite and a known impurity of the non-steroidal anti-inflammatory drug (NSAID) piroxicam.[1] As a significant related substance, understanding its chemical and physical properties is crucial for the development of robust analytical methods, stability studies, and for a comprehensive understanding of piroxicam's metabolic fate and impurity profiling in pharmaceutical formulations. This technical guide provides a detailed overview of the known chemical properties of this compound, alongside comparative data for its parent compound, piroxicam. It also outlines relevant experimental protocols and visualizes key metabolic pathways.

Chemical and Physical Properties

Quantitative data for this compound is limited in the scientific literature. The following tables summarize the available information for this compound and provide a more comprehensive dataset for the parent compound, piroxicam, for comparative purposes.

Table 1: General Chemical Properties

| Property | This compound | Piroxicam |

| IUPAC Name | 4-hydroxy-N-(pyridin-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide | 4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide |

| Synonyms | N-Desmethyl piroxicam, Piroxicam Impurity B, Piroxicam Related Compound B | Feldene |

| CAS Number | 65897-46-3[2] | 36322-90-4[3] |

| Molecular Formula | C₁₄H₁₁N₃O₄S[4] | C₁₅H₁₃N₃O₄S[3] |

| Molecular Weight | 317.32 g/mol [2] | 331.35 g/mol [3] |

| Appearance | Light Yellow to Yellow Solid | White to Light yellow Solid |

Table 2: Physicochemical Properties

| Property | This compound | Piroxicam |

| Melting Point | 224°C (with decomposition)[2] | 198-200°C[5] |

| pKa | 4.50 ± 1.00 (Predicted)[2] | 5.3 (HPLC), 5.7 (UV-Vis)[6] |

| logP | Not available | 1.58 (Experimental)[6] |

| Aqueous Solubility | Not available | Sparingly soluble[7] |

| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol[2] | Soluble in methylene chloride, slightly soluble in anhydrous ethanol.[7] Approximately 20 mg/mL in DMSO and dimethylformamide.[8] |

Metabolic Pathway of Piroxicam to this compound

Piroxicam undergoes extensive metabolism in the liver. One of the metabolic pathways is N-demethylation, which results in the formation of this compound.[9][10] This reaction is a minor route compared to the primary hydroxylation pathway.[10]

Caption: Metabolic conversion of Piroxicam.

Experimental Protocols

Representative Synthesis of this compound via N-Demethylation

Reaction Scheme:

Materials:

-

Piroxicam

-

Cyanogen bromide (CNBr)

-

Anhydrous chloroform (or other inert solvent)

-

Hydrochloric acid (for hydrolysis) or Lithium aluminum hydride (for reduction)

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction with Cyanogen Bromide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piroxicam in anhydrous chloroform. Cool the solution in an ice bath.

-

Add a solution of cyanogen bromide in anhydrous chloroform dropwise to the cooled piroxicam solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acid. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-cyanamide intermediate.

-

Hydrolysis of the N-cyanamide: The crude N-cyanamide can be hydrolyzed to the secondary amine (this compound) by refluxing with aqueous acid (e.g., hydrochloric acid) or base.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Note: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

Analytical Method for the Determination of this compound (Piroxicam Impurity B) by HPLC

Several High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of piroxicam and its impurities. The following is a representative method adapted from the literature for the quantification of this compound.[13][14]

Chromatographic Conditions:

-

Column: Ascentis® Express C18, 100 x 4.6 mm, 2.7 µm particle size.[13]

-

Mobile Phase:

-

Gradient Elution:

-

0-2 min: 15% B

-

2-5 min: 15% to 60% B

-

5-9 min: 60% B

-

9-12 min: 60% to 40% B

-

12-12.1 min: 40% to 15% B

-

12.1-15 min: 15% B

-

-

Flow Rate: 1.0 mL/min.[13]

-

Column Temperature: 30°C.[13]

-

Detection: UV at 254 nm.[13]

-

Injection Volume: 5 µL.[13]

Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol or a mixture of the mobile phase. Prepare working standards by serial dilution.

-

Sample Solution: For the analysis of this compound in a drug substance or product, dissolve a known amount of the sample in the solvent to achieve a suitable concentration. The sample may require sonication and filtration through a 0.45 µm filter before injection.[13]

Method Validation:

The method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[13] For impurity B (this compound), a linearity range up to 12 µg/mL with an LOD of 0.37 µg/mL and an LOQ of 1.1 µg/mL has been reported.[13]

Caption: General workflow for HPLC analysis.

Conclusion

This compound is an important molecule in the context of piroxicam pharmacology and pharmaceutical quality control. While there is a notable lack of comprehensive experimental data on its physicochemical properties, this guide consolidates the currently available information. The provided representative experimental protocols for synthesis and analysis offer a starting point for researchers in this field. Further studies are warranted to fully characterize the chemical and physical properties of this compound to better understand its behavior and ensure the quality and safety of piroxicam-containing products.

References

- 1. veeprho.com [veeprho.com]

- 2. This compound (Piroxicam Impurity B) | 65897-46-3 [chemicalbook.com]

- 3. GSRS [precision.fda.gov]

- 4. This compound (Piroxicam Impurity B) [lgcstandards.com]

- 5. Piroxicam | C15H13N3O4S | CID 54676228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Determination of the Physicochemical Properties of Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Metabolism of piroxicam by laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. von Braun reaction - Wikipedia [en.wikipedia.org]

- 13. Piroxicam Capsules-Assay and Organic Impurities Following United States Pharmacopoeia Pending Forum Method [sigmaaldrich.com]

- 14. seer.ufrgs.br [seer.ufrgs.br]

Desmethyl Piroxicam: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl piroxicam, identified by the CAS number 65897-46-3 , is a known impurity and a minor metabolite of the nonsteroidal anti-inflammatory drug (NSAID) piroxicam.[1] As a significant related compound, understanding its chemical and physical properties, metabolic fate, and methods for its synthesis and detection is crucial for researchers and professionals involved in the development, manufacturing, and analysis of piroxicam. This technical guide provides a comprehensive overview of this compound, including its structure, properties, and relevant experimental methodologies.

Chemical Structure and Identification

This compound is structurally similar to its parent compound, piroxicam, differing by the absence of a methyl group on the benzothiazine ring.

Chemical Name: 4-hydroxy-N-(pyridin-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

Molecular Formula: C₁₄H₁₁N₃O₄S

Molecular Weight: 317.32 g/mol

Physicochemical and Pharmacokinetic Properties

While specific experimental data for this compound is limited in publicly available literature, some properties can be inferred from data on the parent compound, piroxicam. The following tables summarize the available information.

Physicochemical Properties

| Property | This compound | Piroxicam |

| CAS Number | 65897-46-3 | 36322-90-4 |

| Molecular Formula | C₁₄H₁₁N₃O₄S | C₁₅H₁₃N₃O₄S[2] |

| Molecular Weight | 317.32 g/mol | 331.35 g/mol [2] |

| Melting Point | Not available | 198-200 °C[2] |

| pKa | Not available | 5.3 - 5.7[3][4] |

| LogP | Not available | 1.58 - 3.06[2][3] |

| Solubility | Not available | Practically insoluble in water[5] |

Pharmacokinetic Properties of Piroxicam (for context)

| Parameter | Value |

| Bioavailability | Readily absorbed after oral administration[6] |

| Protein Binding | ~99%[6] |

| Half-life | ~50 hours[6] |

| Metabolism | Extensively metabolized in the liver[7] |

| Excretion | Urine and feces[8] |

Metabolic Pathway of Piroxicam

Piroxicam undergoes extensive metabolism in the liver, primarily through hydroxylation and to a lesser extent, N-demethylation, which results in the formation of this compound.[8][9] The major metabolite is 5'-hydroxypiroxicam.[10] The metabolites of piroxicam are reported to have little to no anti-inflammatory activity.[11]

Caption: Metabolic pathways of piroxicam.

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, this section provides detailed methodologies for the synthesis and analysis of the closely related parent compound, piroxicam. These methods can serve as a foundation for developing protocols for this compound.

Synthesis of Piroxicam Analogues

A general method for the synthesis of piroxicam analogues involves the condensation of an appropriate benzothiazine carboxylate with an amine. The following is a representative procedure for the synthesis of N-acylhydrazone derivatives of piroxicam.[12]

Materials:

-

Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

-

Hydrazine hydrate (80%)

-

Ethanol

-

Aromatic or heteroaromatic aldehydes

-

Hydrochloric acid (37%)

Procedure:

-

Synthesis of 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide:

-

A mixture of ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (7.06 mmol) and hydrazine hydrate (137.4 mmol) in ethanol (40.0 mL) is stirred under reflux for 2 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is partially concentrated under vacuum.

-

Water and 37% HCl are added until precipitation occurs.

-

The solid is filtered and washed with water and cold ethanol to yield the carbohydrazide intermediate.[12]

-

-

Synthesis of N-acylhydrazone derivatives:

-

A mixture of the carbohydrazide intermediate (0.37 mmol) and the corresponding aromatic or heteroaromatic aldehyde (0.37 mmol) in absolute ethanol (10 mL) containing one drop of 37% hydrochloric acid is stirred at room temperature for approximately 30 minutes, or until the reaction is complete as indicated by TLC.[12]

-

Analytical Method for Piroxicam in Biological Fluids

The following is a representative HPLC method for the determination of piroxicam in human plasma.[8][13] This method could be adapted for the quantification of this compound by optimizing chromatographic conditions and validating the method accordingly.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 column (e.g., 150mm x 4.6 mm, 5µm).

Chromatographic Conditions:

-

Mobile Phase: A mixture of methanol and water (pH adjusted to 3.2) in a 55:45 (v/v) ratio.[13]

-

Flow Rate: 1.2 mL/min.[13]

-

Detection Wavelength: 240 nm.[13]

-

Injection Volume: 10 µL.

Sample Preparation (Plasma):

-

To a known volume of plasma, add a suitable internal standard.

-

Precipitate proteins using an appropriate agent (e.g., acetonitrile or trichloroacetic acid).

-

Centrifuge the sample to pellet the precipitated proteins.

-

Inject the supernatant into the HPLC system.

Validation Parameters: The method should be validated according to ICH guidelines, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[14][15][16]

Signaling Pathways and Biological Activity

The primary mechanism of action of piroxicam is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain.[2] Piroxicam is a non-selective COX inhibitor, affecting both COX-1 and COX-2.[5] The biological activity of this compound is not well-characterized, but metabolites of piroxicam are generally considered to have little to no anti-inflammatory activity.[11]

Caption: Mechanism of action of Piroxicam.

Toxicology

Piroxicam is associated with potential hepatotoxicity, which may be related to the formation of toxic metabolic intermediates in the liver.[7][17] The toxicity profile of this compound specifically has not been extensively studied. However, as a metabolite, its formation is a consideration in the overall safety assessment of piroxicam. Studies have shown that piroxicam-induced liver injury can manifest as elevated serum aminotransferase levels and, in rare cases, more severe liver damage.[18]

Conclusion

This compound is an important related substance to the widely used NSAID, piroxicam. While a substantial body of research exists for piroxicam, specific data on this compound is sparse. This technical guide has summarized the available information on its chemical identity, its role as a metabolite, and has provided representative experimental protocols for its parent compound that can be adapted for further research. A deeper understanding of the physicochemical, pharmacokinetic, and toxicological properties of this compound would be beneficial for the comprehensive characterization and quality control of piroxicam drug products.

References

- 1. ClinPGx [clinpgx.org]

- 2. Piroxicam | C15H13N3O4S | CID 54676228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of the Physicochemical Properties of Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piroxicam | 36322-90-4 [chemicalbook.com]

- 6. Pharmacokinetic profiles of two tablet formulations of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piroxicam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Metabolism of piroxicam by laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Piroxicam: Pharmacokinetics, Mechanism of Action and Toxicology Studies_Chemicalbook [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. jocpr.com [jocpr.com]

- 14. Analysis of Piroxicam in Pharmaceutical Formulation and Human Urine by Dispersive Liquid–Liquid Microextraction Combined with Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jsaer.com [jsaer.com]

- 16. Validated Method for the Determination of Piroxicam by Capillary Zone Electrophoresis and Its Application to Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biomedres.us [biomedres.us]

- 18. Mechanisms Involved in Toxicity of Liver Caused by Piroxicam in Mice and Protective Effects of Leaf Extract of Hibiscus rosa-sinensis L - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Desmethyl Piroxicam: A Review of Available Data

A comprehensive review of publicly available scientific literature and pharmacological databases has revealed a significant lack of specific data on the in vitro activity of desmethyl piroxicam. Despite extensive searches for quantitative data, detailed experimental protocols, and relevant signaling pathways associated with this particular metabolite of piroxicam, no specific information was found. Therefore, the creation of an in-depth technical guide with comparative data tables, detailed methodologies, and visualizations as initially requested is not feasible at this time.

This document will instead provide a summary of the known metabolism of piroxicam and the established in vitro activity of the parent drug to offer a contextual framework.

Piroxicam Metabolism

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme CYP2C9.[1] The major metabolic pathway is hydroxylation of the pyridyl ring, leading to the formation of 5'-hydroxypiroxicam.[1] This major metabolite is considered to be pharmacologically inactive.[1][2]

While other metabolic pathways exist, including cyclodehydration and conjugation, the N-demethylation of piroxicam to form this compound is considered a minor and not well-documented route.[1] The limited information available on this pathway means that the formation and subsequent biological activity of this compound have not been a primary focus of research.

In Vitro Activity of Piroxicam

Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4][5][6] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3][4]

The inhibitory activity of piroxicam on COX-1 and COX-2 has been quantified in various in vitro assays. For instance, in human monocyte assays, the IC50 values for piroxicam have been reported as 47 µM for COX-1 and 25 µM for COX-2.[7] Another study in human articular chondrocytes reported an IC50 of 4.4 µM for COX-2.[8] The non-selective nature of piroxicam's COX inhibition is believed to contribute to both its therapeutic effects and its potential for gastrointestinal side effects, which are associated with the inhibition of the constitutively expressed COX-1 enzyme.[3][4]

Signaling Pathway of Piroxicam's Anti-inflammatory Action

The primary mechanism of action for piroxicam involves the inhibition of the cyclooxygenase pathway. A simplified representation of this pathway is provided below.

Caption: Simplified diagram of Piroxicam's inhibition of the COX pathway.

Conclusion

The current body of scientific literature does not contain specific data on the in vitro activity of this compound. Research has predominantly focused on the parent drug, piroxicam, and its major, inactive metabolite, 5'-hydroxypiroxicam. Consequently, a detailed technical guide on this compound cannot be produced. Should future research elucidate the formation and biological activity of this compound, a comprehensive analysis could be warranted. For now, any discussion of the activity of piroxicam metabolites should be centered on the well-characterized, inactive 5'-hydroxy metabolite.

References

- 1. ClinPGx [clinpgx.org]

- 2. Pharmacology, clinical efficacy, and adverse effects of piroxicam, a new nonsteroidal anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo Piroxicam Metabolites: Possible Source for Synthesis of Central Nervous System (CNS) Acting Depressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. A real-world data analysis of piroxicam in the FDA Adverse Event Reporting System (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piroxicam: a review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piroxicam | CAS#:36322-90-4 | Chemsrc [chemsrc.com]

- 8. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Desmethyl Piroxicam: An In-depth Technical Guide to a Minor Metabolite of Piroxicam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is widely used for its analgesic and anti-inflammatory properties. Its therapeutic action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. The clinical efficacy and safety profile of piroxicam are significantly influenced by its metabolism, which primarily occurs in the liver. While the major metabolic pathway involving hydroxylation is well-documented, the formation of minor metabolites, such as desmethyl piroxicam, is less characterized. This technical guide provides a comprehensive overview of this compound, summarizing the current knowledge on its formation, analytical determination, and potential significance.

Piroxicam is extensively metabolized, with the primary route being hydroxylation of the pyridyl ring to form 5'-hydroxypiroxicam, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP2C9.[1] This major metabolite is largely inactive.[1] A secondary metabolic pathway involves N-demethylation of the benzothiazine nitrogen, leading to the formation of this compound (also referred to as Piroxicam Impurity B).[2][3] This is considered a minor route of biotransformation.[1] Other reported metabolic reactions for piroxicam in laboratory animals include cyclodehydration and a series of reactions involving amide hydrolysis, decarboxylation, and ring contraction.[4]

Quantitative Data on Piroxicam Pharmacokinetics

Table 1: Pharmacokinetic Parameters of Piroxicam in Humans Following Oral Administration

| Parameter | Value | Reference |

| Peak Plasma Concentration (Cmax) | ~2 µg/mL (after a single 20 mg dose) | [5] |

| Steady-State Concentration (Css) | ~6 µg/mL (with 20 mg daily) | [5] |

| Time to Peak Concentration (Tmax) | 3-5 hours | [6] |

| Elimination Half-life (t½) | ~50 hours | [7] |

| Volume of Distribution (Vd) | ~0.14 L/kg | [8] |

| Oral Clearance (CL/F) | 2.0 ± 0.5 mL/h/kg (in CYP2C91/1 individuals) | [9] |

| Protein Binding | ~99% | [7] |

Table 2: Comparative Pharmacokinetics of Piroxicam in Animal Models

| Species | Dose | Route | Cmax (µg/mL) | t½ (h) | Reference |

| West African Dwarf Goat (Male) | 5 mg/kg | IM | 543.2 ± 64.4 | 2.5 ± 0.6 | [10] |

| West African Dwarf Goat (Female) | 5 mg/kg | IM | 376.9 ± 61.2 | 5.2 ± 2.3 | [10] |

| Rat | 0.6 mg/kg | IM | ~1.5 | ~13.3 (male), ~40.8 (female) | [10][11] |

Experimental Protocols

Detailed experimental protocols for the specific quantification of this compound in biological matrices are scarce. However, established methods for the analysis of piroxicam and its major metabolite, 5'-hydroxypiroxicam, can be adapted for this purpose.

Hypothetical Protocol for the Quantitative Analysis of this compound in Human Plasma by LC-MS/MS

This protocol is a proposed methodology based on existing analytical techniques for piroxicam and other NSAID metabolites.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC)

-

Column: A reverse-phase C18 column (e.g., 100 x 4.6 mm, 2.7 µm particle size).[2]

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-2 min: 15% B

-

2-5 min: 15% to 60% B

-

5-9 min: 60% B

-

9-12 min: 60% to 40% B

-

12.1-15 min: 15% B (re-equilibration)

-

-

Flow Rate: 1 mL/min.[2]

-

Column Temperature: 30°C.[2]

-

Injection Volume: 5 µL.[2]

3. Tandem Mass Spectrometry (MS/MS)

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM):

-

Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values would need to be determined by direct infusion of a reference standard. For this compound (C14H11N3O4S, MW: 317.32), the precursor ion would likely be [M+H]+ at m/z 318.

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to achieve maximum sensitivity and specificity.

Protocol for the Analysis of Piroxicam and its Impurities in Capsules by HPLC (Adapted from USP Monograph)[2]

1. Sample Preparation

-

For organic impurities (1 mg/mL): Transfer a portion of the mixed content of capsules equivalent to 20 mg of piroxicam into a 20 mL volumetric flask.

-

Add 15 mL of methanol, and swirl to disintegrate.

-

Sonicate for 5 minutes and agitate by mechanical means for 30 minutes.

-

Dilute with methanol to volume and centrifuge to obtain a clear solution.

2. High-Performance Liquid Chromatography (HPLC)

-

Column: Ascentis® Express C18, 100 x 4.6 mm I.D., 2.7 µm.[2]

-

Mobile Phase:

-

Gradient:

-

0-2 min: 85% A, 15% B

-

2-5 min: 85% A to 40% A, 15% B to 60% B

-

5-9 min: 40% A, 60% B

-

9-12 min: 40% A to 60% A, 60% B to 40% B

-

12.1-15 min: 85% A, 15% B

-

-

Flow Rate: 1 mL/min.[2]

-

Column Temperature: 30°C.[2]

-

Detection: UV at 254 nm.[2]

-

Injection Volume: 5 µL.[2]

Signaling Pathways and Experimental Workflows

Piroxicam Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of piroxicam, including the minor N-demethylation route leading to this compound.

Caption: Metabolic pathways of piroxicam.

Experimental Workflow for the Identification and Quantification of Piroxicam Metabolites

This diagram outlines a typical workflow for studying the in vitro and in vivo metabolism of piroxicam, with a focus on identifying minor metabolites like this compound.

Caption: Workflow for piroxicam metabolite studies.

Discussion

The N-demethylation of piroxicam to form this compound represents a minor metabolic pathway. The enzyme(s) responsible for this biotransformation have not been definitively identified, although cytochrome P450 enzymes are the likely catalysts. The biological activity of this compound is also not well-characterized, but it is generally presumed to be less active than the parent compound, similar to other piroxicam metabolites.[12]

For drug development professionals, the presence of this compound as a minor metabolite and a potential impurity in the final drug product necessitates the development of sensitive and specific analytical methods for its detection and quantification. The hypothetical LC-MS/MS protocol provided in this guide serves as a starting point for developing a validated assay. Further research is warranted to fully elucidate the pharmacokinetics, pharmacological activity, and potential toxicological relevance of this compound. Understanding the complete metabolic profile of piroxicam, including its minor metabolites, is crucial for a comprehensive assessment of its safety and efficacy.

References

- 1. ClinPGx [clinpgx.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. This compound (Piroxicam Impurity B) [lgcstandards.com]

- 4. seer.ufrgs.br [seer.ufrgs.br]

- 5. Pharmacokinetics of piroxicam in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP0049099A2 - Synthetic method and intermediate for piroxicam - Google Patents [patents.google.com]

- 7. Piroxicam synthesis - chemicalbook [chemicalbook.com]

- 8. Pharmacokinetics of piroxicam, a new nonsteroidal anti-inflammatory agent, under fasting and postprandial states in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of CYP2C9 genotypes on the pharmacokinetics and pharmacodynamics of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciex.com [sciex.com]

The Pharmacokinetics of Desmethyl Piroxicam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piroxicam, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the primary metabolic pathway involves hydroxylation to 5'-hydroxypiroxicam, a minor route includes N-demethylation to produce desmethyl piroxicam. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound. It details the metabolic pathway of piroxicam, the analytical methodologies employed for its quantification, and summarizes the available, albeit limited, pharmacokinetic data for this minor metabolite. This document is intended to serve as a foundational resource for researchers and professionals involved in drug metabolism and pharmacokinetic studies.

Introduction

Piroxicam is an oxicam derivative with potent anti-inflammatory, analgesic, and antipyretic properties. Its therapeutic efficacy is attributed to the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. The clinical pharmacokinetics of piroxicam have been extensively studied, revealing a long elimination half-life that allows for once-daily dosing. However, the pharmacokinetic profile of its metabolites, including this compound, is less well-characterized. Understanding the formation, distribution, and elimination of all metabolites is crucial for a complete safety and efficacy assessment of a drug. This guide focuses specifically on the current knowledge of this compound's pharmacokinetics.

Piroxicam Metabolism and the Formation of this compound

Piroxicam is primarily metabolized in the liver. The main biotransformation pathway is hydroxylation of the pyridyl ring, catalyzed by the cytochrome P450 enzyme CYP2C9, to form the inactive metabolite 5'-hydroxypiroxicam.

A secondary and minor metabolic pathway for piroxicam is N-demethylation, which results in the formation of this compound. This process involves the removal of a methyl group from the nitrogen atom in the benzothiazine ring. While acknowledged as a metabolic route, the specific enzymes responsible for this dealkylation reaction have not been extensively documented in the available literature.

The various metabolic pathways of piroxicam also include cyclodehydration and a series of reactions involving amide hydrolysis, decarboxylation, and ring contraction. The resulting metabolites are largely considered to be pharmacologically inactive.

Pharmacokinetic Data

The available information consistently categorizes this compound as a minor metabolite, suggesting that its systemic exposure is significantly lower than that of piroxicam and 5'-hydroxypiroxicam.

Table 1: Summary of Pharmacokinetic Parameters for Piroxicam in Humans (for context)

| Parameter | Value | Reference(s) |

| Cmax (single 20 mg dose) | 1.5 - 2.0 µg/mL | [1] |

| Tmax (single dose) | 3 - 5 hours | [1] |

| AUC (single 20 mg dose) | Data not consistently reported | |

| Half-life (t½) | ~50 hours | [2] |

| Clearance (CL) | Data not consistently reported | |

| Volume of Distribution (Vd) | ~0.14 L/kg | [3] |

| Protein Binding | ~99% | [2] |

Note: This table provides data for the parent drug, piroxicam, to provide context due to the absence of specific data for this compound.

Experimental Protocols

The quantification of piroxicam and its metabolites in biological matrices is predominantly achieved through high-performance liquid chromatography (HPLC) based methods. While specific protocols targeting only this compound are scarce, the methodologies developed for the simultaneous determination of piroxicam and its major metabolites would be applicable.

General Experimental Workflow for Piroxicam and Metabolite Quantification

A typical workflow for the analysis of piroxicam and its metabolites in plasma or urine samples involves sample preparation, chromatographic separation, and detection.

Detailed Methodological Steps

Sample Preparation:

-

Protein Precipitation: A common first step for plasma samples is to precipitate proteins using organic solvents like acetonitrile or methanol. The sample is vortexed and then centrifuged to separate the precipitated proteins.

-

Liquid-Liquid Extraction (LLE): The supernatant from protein precipitation can be further purified using LLE. An immiscible organic solvent (e.g., ethyl acetate) is added to the sample, followed by vortexing and centrifugation. The organic layer containing the analytes is then separated.

-

Solid-Phase Extraction (SPE): SPE provides a more selective sample clean-up. The sample is loaded onto a cartridge containing a solid adsorbent. Interfering substances are washed away, and the analytes are then eluted with a suitable solvent.

-

Evaporation and Reconstitution: The final extract is often evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the mobile phase for injection into the HPLC system.

Chromatographic Separation:

-

Column: Reversed-phase columns, particularly C18 columns, are widely used for the separation of piroxicam and its metabolites.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase is an important parameter to optimize the separation.

-

Detection:

-

UV Detection: Piroxicam and its metabolites possess chromophores that allow for their detection using a UV detector, typically in the range of 330-355 nm.

-

Mass Spectrometry (MS/MS): For higher sensitivity and selectivity, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique allows for the specific detection and quantification of each compound based on its mass-to-charge ratio.

-

Signaling Pathways and Logical Relationships

The metabolism of piroxicam is a key determinant of its pharmacokinetic profile and can be represented as a logical pathway.

Conclusion

This compound is a minor, inactive metabolite of piroxicam formed via N-demethylation. Despite the extensive research on the parent drug, specific pharmacokinetic data for this compound in humans remains largely unavailable in the published literature. The analytical methods developed for piroxicam and its primary metabolite, 5'-hydroxypiroxicam, provide a framework for the potential quantification of this compound. Future research employing highly sensitive analytical techniques such as LC-MS/MS would be necessary to accurately characterize the pharmacokinetic profile of this minor metabolite and to fully elucidate its contribution to the overall disposition of piroxicam. This guide summarizes the current state of knowledge and highlights the existing data gap, providing a valuable resource for guiding future research in this area.

References

- 1. Pharmacokinetics of piroxicam in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of piroxicam, a new nonsteroidal anti-inflammatory agent, under fasting and postprandial states in man - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicology Profile of Desmethyl Piroxicam

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive toxicological data for Desmethyl piroxicam, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) piroxicam, is limited in publicly available literature. This guide provides a detailed overview of the known toxicology of the parent compound, piroxicam, and discusses the potential toxicological profile of this compound in the context of its metabolic origin. The information presented herein is intended for research and informational purposes only.

Executive Summary

Piroxicam is a widely used NSAID with a well-documented toxicological profile characterized by gastrointestinal, renal, and hepatic adverse effects. Its metabolism, primarily mediated by the cytochrome P450 enzyme CYP2C9, results in the formation of several metabolites, including this compound. While the toxicological properties of piroxicam have been extensively studied, specific data on the safety profile of this compound remains largely unavailable. This document synthesizes the existing knowledge on piroxicam's toxicology and metabolism to infer a potential toxicological profile for this compound. The primary mechanism of piroxicam-induced toxicity is linked to the inhibition of prostaglandin synthesis, and it is hypothesized that its metabolites may also contribute to adverse effects, particularly hepatotoxicity, through the formation of reactive intermediates.

Introduction to Piroxicam and its Metabolism

Piroxicam is a non-selective cyclooxygenase (COX) inhibitor, exerting its anti-inflammatory, analgesic, and antipyretic effects by blocking the synthesis of prostaglandins. The metabolism of piroxicam is a critical determinant of its efficacy and toxicity.

Metabolic Pathways of Piroxicam

Piroxicam undergoes extensive hepatic metabolism. The major metabolic pathways include hydroxylation of the pyridyl ring to form 5'-hydroxypiroxicam, which is the principal metabolite, and N-demethylation of the benzothiazine nitrogen to yield this compound. Other minor metabolic routes have also been identified. These metabolic transformations are primarily catalyzed by the CYP2C9 enzyme. Individuals with genetic variations in CYP2C9 that lead to poor metabolism may have increased plasma concentrations of piroxicam, potentially increasing the risk of toxicity.[1]

Caption: Metabolic pathway of Piroxicam.

Toxicology Profile of Piroxicam

The toxicological profile of piroxicam has been established through extensive preclinical and clinical studies. The primary target organs for toxicity are the gastrointestinal tract, kidneys, and liver.

Acute Toxicity

Acute toxicity studies in various animal species have demonstrated a range of lethal doses (LD50) for piroxicam, indicating moderate to high toxicity upon acute exposure.

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | Oral | 259.4 ± 51.9 | [2] |

| Rat | Oral | 259.4 ± 69.6 | [2] |

| Rabbit | Oral | 707.5 ± 130.8 | [2] |

| Cat | Oral | 437.5 ± 128.1 | [2] |

| Guinea Pig | Oral | 218.7 ± 64.1 | [2] |

| Monkey | Oral | 733.3 ± 83.3 | [2] |

| Broiler | Oral | 285.3 ± 62.5 | [2] |

| Hen | Oral | 638.3 ± 115.4 | [2] |

| Turkey | Oral | 707.5 ± 130.8 | [2] |

| Pigeon | Oral | 375 ± 55.9 | [2] |

| Duck | Oral | 311.3 ± 46.6 | [2] |

Note: No direct acute toxicity data for this compound is available.

Gastrointestinal Toxicity

The most common adverse effects of piroxicam are gastrointestinal in nature, ranging from dyspepsia to more severe complications like ulceration, bleeding, and perforation.[3][4] This is a class effect of NSAIDs, resulting from the inhibition of COX-1, which is crucial for maintaining the integrity of the gastric mucosa.

Renal Toxicity

Piroxicam can induce renal toxicity, particularly in patients with pre-existing renal impairment or those who are volume-depleted. The mechanism involves the inhibition of prostaglandin synthesis, which plays a vital role in regulating renal blood flow and glomerular filtration.

Hepatotoxicity

Hepatotoxicity is a less common but potentially serious adverse effect of piroxicam.[3] The mechanism of piroxicam-induced liver injury is not fully understood but is thought to involve the formation of toxic metabolic intermediates.[3][5] Studies have suggested that the production of reactive metabolites, particularly 5-hydroxy piroxicam, may lead to direct cytotoxicity and oxidative stress in hepatocytes.[6] While the role of this compound in hepatotoxicity has not been specifically investigated, it is plausible that its formation could also contribute to the overall metabolic burden on the liver.

Reproductive and Developmental Toxicity

Studies in rats have shown that high doses of piroxicam can affect parturition, leading to prolonged labor, reduced live births, and increased fetal mortality.[7]

Inferred Toxicology Profile of this compound

In the absence of direct toxicological data, the safety profile of this compound can be inferred based on its chemical structure and its role as a metabolite of piroxicam.

General Toxicity

As a metabolite, the systemic exposure to this compound is expected to be lower than that of the parent drug, piroxicam. However, its toxic potential cannot be disregarded. The N-demethylation pathway, which produces this compound, could potentially lead to the formation of reactive intermediates, especially if further metabolized.

Genotoxicity and Carcinogenicity

There is no available data on the genotoxic or carcinogenic potential of this compound. For the parent compound, piroxicam, a safety data sheet indicates that it is not classified as a germ cell mutagen or a carcinogen.

Potential for Hepatotoxicity

Given that piroxicam-induced hepatotoxicity is believed to be mediated by metabolic activation, this compound could be a contributor. Further in vitro studies using human liver microsomes or hepatocytes would be necessary to evaluate the potential of this compound to cause cytotoxicity or form reactive adducts.

Experimental Protocols for Toxicological Assessment

To definitively determine the toxicology profile of this compound, a series of in vitro and in vivo studies would be required. The following outlines hypothetical experimental protocols based on standard toxicological testing guidelines.

In Vitro Cytotoxicity Assay

Caption: Workflow for in vitro cytotoxicity assessment.

Methodology:

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 24 to 48 hours.

-

MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The concentration of this compound that causes a 50% reduction in cell viability (IC50) is calculated.

Ames Test for Genotoxicity

Caption: Workflow for the Ames bacterial reverse mutation test.

Methodology:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver).

-

Exposure: Bacteria are exposed to various concentrations of this compound.

-

Scoring: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in revertants indicates mutagenic potential.

Conclusion and Future Directions

The toxicology profile of this compound is largely unknown and represents a significant data gap in the overall safety assessment of piroxicam. While inferences can be drawn from the well-established toxicology of the parent compound, dedicated studies are imperative to fully characterize the safety of this metabolite. Future research should focus on in vitro assessments of cytotoxicity, genotoxicity, and metabolic stability of this compound. Should these in vitro studies raise concerns, further in vivo toxicity studies in animal models would be warranted. A comprehensive understanding of the toxicological properties of all major metabolites is crucial for a complete risk assessment of any pharmaceutical compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Piroxicam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. gov.uk [gov.uk]

- 5. biomedres.us [biomedres.us]

- 6. Mechanisms Involved in Toxicity of Liver Caused by Piroxicam in Mice and Protective Effects of Leaf Extract of Hibiscus rosa-sinensis L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piroxicam: Pharmacokinetics, Mechanism of Action and Toxicology Studies_Chemicalbook [chemicalbook.com]

Navigating the Solubility Landscape of Desmethyl Piroxicam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl piroxicam, also known as Piroxicam Impurity B, is a primary metabolite and a significant impurity in the synthesis of Piroxicam, a widely used non-steroidal anti-inflammatory drug (NSAID). A thorough understanding of its solubility characteristics is paramount for the development of robust analytical methods, effective purification strategies, and for ensuring the quality and safety of the final drug product. This technical guide provides a comprehensive overview of the available solubility information for this compound, supplemented with extensive data on the parent compound, Piroxicam, to serve as a valuable reference point. Furthermore, this guide outlines a detailed, generalized experimental protocol for determining solubility and presents a visual workflow to aid in experimental design.

Solubility Data of Piroxicam (CAS: 36322-90-4)

The solubility of the parent drug, Piroxicam, has been extensively studied in a variety of solvents. This data, summarized in the table below, offers valuable insights into the types of solvents that are likely to be effective for its N-desmethyl metabolite.

| Solvent | Solubility | Temperature (°C) |

| Aqueous & Polar Protic Solvents | ||

| Water | Practically insoluble[3] | Not Specified |

| Anhydrous Ethanol | Slightly soluble[3] | Not Specified |

| Polar Aprotic Solvents | ||

| Methylene Chloride | Soluble[3] | Not Specified |

| Other Solvents & Formulations | ||

| 2:1 Dioxane-Water | pKa = 6.3[3] | Not Specified |

| 5% Sodium Benzoate (aq) | 282.5 µg/mL | Not Specified |

| 10% Sodium Benzoate (aq) | 749.06 µg/mL | Not Specified |

| 15% Sodium Benzoate (aq) | 1253.08 µg/mL | Not Specified |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of a compound like this compound. This method is based on the shake-flask method, which is considered the gold standard for solubility measurements.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (analytical standard)

-

Selected solvent (e.g., water, ethanol, methanol, acetonitrile, DMSO, etc.) of appropriate purity

-

Calibrated analytical balance

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in the selected solvent based on the concentration of the saturated solution and the dilution factor.

-

Data Analysis and Reporting:

-

Express the solubility in appropriate units, such as mg/mL or µg/mL.

-

Report the temperature at which the solubility was determined.

-

Perform the experiment in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

Visualizing the Experimental Workflow

To provide a clear and logical representation of the experimental process for determining solubility, the following diagram has been generated using the DOT language.

Caption: Experimental workflow for determining the thermodynamic solubility of a compound.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound. While quantitative data for this specific impurity is limited, the provided qualitative information and the extensive data for the parent compound, Piroxicam, offer a solid foundation for researchers and drug development professionals. The detailed experimental protocol and the visual workflow provide a practical framework for conducting solubility studies, which are essential for advancing the analytical and formulation development of pharmaceutical products containing Piroxicam and its related substances. Further research into the specific solubility profile of this compound in a wider range of pharmaceutically relevant solvents is warranted to enhance our understanding and control of this critical impurity.

References

Methodological & Application

Application Note: HPLC Method for the Simultaneous Separation of Piroxicam and Desmethyl Piroxicam

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of Piroxicam and its primary metabolite, Desmethyl piroxicam (also known as 5'-hydroxypiroxicam). This method is applicable for the analysis of these compounds in bulk drug substances, pharmaceutical formulations, and biological matrices, making it a valuable tool for researchers, scientists, and professionals in drug development and quality control.

Introduction

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and antipyretic properties. It is metabolized in the body primarily through hydroxylation to form 5'-hydroxypiroxicam, also referred to as this compound. The effective monitoring of both the parent drug and its major metabolite is crucial for pharmacokinetic, pharmacodynamic, and stability studies.

This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method that ensures a successful separation of Piroxicam and this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the optimized chromatographic conditions.

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1100/1200 series or equivalent |

| Column | C18 reverse-phase column (e.g., Lichrosorb RP-18, 5 µm, 250 x 4.6 mm) |

| Mobile Phase | Acetonitrile:Water:Acetic Acid (58:38:4, v/v/v)[1] |

| Flow Rate | 1.2 mL/min[1] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (approximately 25°C) |

| Detection Wavelength | 365 nm[1] |

Reagent and Standard Preparation

-

Reagents: HPLC grade acetonitrile, glacial acetic acid, and purified water.

-

Standard Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of Piroxicam and this compound reference standards in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

Sample Preparation

-

Weigh and finely powder no fewer than 20 tablets (or the contents of 20 capsules).

-

Accurately weigh a portion of the powder equivalent to one tablet/capsule and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

-

Make up the volume to 100 mL with methanol and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

To 1 mL of plasma or urine sample in a centrifuge tube, add a suitable internal standard (e.g., Indomethacin).[1]

-

Acidify the sample to approximately pH 3.0.[1]

-

Perform a liquid-liquid extraction by adding 5 mL of diethyl ether and vortexing for 2 minutes.[1]

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.[1]

-

Inject the reconstituted sample into the HPLC system.

Data Presentation

The performance of this HPLC method is summarized in the tables below. These values are indicative and may vary slightly depending on the specific instrumentation and column used.

Table 1: Chromatographic Performance

| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |

| This compound | ~4.5 | < 1.2 | > 2000 |

| Piroxicam | ~6.2 | < 1.2 | > 2000 |

Table 2: Method Validation Parameters

| Parameter | Piroxicam | This compound |

| Linearity Range (µg/mL) | 0.1 - 20 | 0.1 - 20 |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.04 |

| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.12 |

| Recovery (%) | 98 - 102 | 97 - 103 |

| Precision (RSD %) | < 2.0 | < 2.0 |

Visualization of Workflows

Caption: Workflow for the HPLC analysis of Piroxicam and this compound.

Caption: Metabolic relationship between Piroxicam and this compound.

References

Application Note: Quantification of Desmethyl Piroxicam in Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. The primary route of metabolism for Piroxicam involves hydroxylation of the pyridinyl ring, forming 5'-hydroxypiroxicam, which can be considered a major desmethyl metabolite.[1][2][3] Accurate quantification of this metabolite is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies, providing insights into the drug's disposition and potential for drug-drug interactions. This document provides a detailed protocol for the sensitive and selective quantification of Desmethyl piroxicam (5'-hydroxypiroxicam) and the parent drug, Piroxicam, in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol

This protocol outlines a method for the simultaneous determination of Piroxicam and this compound using a robust liquid-liquid extraction (LLE) procedure followed by LC-MS/MS analysis.

Materials and Reagents

-

Piroxicam analytical standard

-

This compound (5'-hydroxypiroxicam) analytical standard

-

Piroxicam-d3 (or a suitable analog like Isoxicam) as an Internal Standard (IS)[4]

-

HPLC-grade Methanol, Acetonitrile, and Ethyl Acetate

-

Formic Acid (LC-MS grade)

-

Ammonium Formate (LC-MS grade)

-

Ultrapure Water

-

Human Plasma (or other relevant biological matrix)

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw plasma samples to room temperature.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard working solution (e.g., 1 µg/mL Piroxicam-d3 in 50% methanol).

-

Vortex briefly for 10 seconds.

-

Add 500 µL of ethyl acetate.[4]

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 60:40 Methanol:15 mM Ammonium Formate, pH 3.0).

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

LC System: Agilent 1200 series or equivalent

-

Column: Sunfire C18, 2.1 x 100 mm, 3.5 µm or equivalent[4]

-

Mobile Phase A: 15 mM Ammonium Formate in water, pH 3.0 (adjusted with formic acid)[4]

-

Mobile Phase B: Methanol

-

Gradient: Isocratic

-

Composition: 40% Mobile Phase A : 60% Mobile Phase B[4]

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Run Time: 5 minutes

Mass Spectrometry (MS) Conditions

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Spray Voltage: 5000 V

-

Source Temperature: 350°C

-

Nebulizer Gas: 50 psi

-

Curtain Gas: 8 L/min

Quantitative Data

The following table summarizes the mass spectrometry parameters for the quantification of Piroxicam and this compound.

Note: The MRM transition for this compound is a proposed transition based on its chemical structure and the known fragmentation of Piroxicam. This transition should be empirically optimized during method development in the user's laboratory.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Piroxicam | 332.1 | 95.1 | 150 | 24 |

| This compound | 348.1 | 95.1 | 150 | 26 (Proposed) |

| Piroxicam-d3 (IS) | 335.1 | 95.1 | 150 | 24 |

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the quantification of this compound from sample collection to final data analysis.

Caption: Workflow for this compound quantification.

References

- 1. Quantification of piroxicam and 5'-hydroxypiroxicam in human plasma and saliva using liquid chromatography-tandem mass spectrometry following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of Piroxicam in Pharmaceutical Formulation and Human Urine by Dispersive Liquid–Liquid Microextraction Combined with Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Desmethyl Piroxicam as a Biomarker of Piroxicam Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation.[1] Its metabolism is a critical determinant of its efficacy and safety profile. The primary route of piroxicam metabolism is hydroxylation to 5'-hydroxypiroxicam, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2C9.[2][3] Genetic polymorphisms in the CYP2C9 gene can lead to significant inter-individual variability in piroxicam clearance, affecting drug exposure and the risk of adverse effects. Another, albeit minor, metabolic pathway for piroxicam is N-demethylation, which results in the formation of desmethyl piroxicam.[3] While less studied than the major hydroxylation pathway, the quantification of this compound may offer additional insights into the overall metabolic profile of piroxicam and could potentially serve as a secondary biomarker for drug metabolism.

These application notes provide a comprehensive overview of the current understanding of this compound's role in piroxicam metabolism and offer detailed protocols for its quantification in biological matrices.

Piroxicam Metabolism and the Rationale for Biomarker Analysis

The metabolic fate of piroxicam is crucial for understanding its pharmacokinetic and pharmacodynamic properties. The major metabolic pathways include:

-

Hydroxylation: The principal metabolic route, leading to the formation of 5'-hydroxypiroxicam. This reaction is primarily mediated by CYP2C9.

-

N-demethylation: A minor pathway resulting in the formation of this compound. The specific enzymes involved in this pathway are not as well-characterized as for hydroxylation.

-

Glucuronidation: Both piroxicam and its hydroxylated metabolite can undergo conjugation with glucuronic acid to facilitate excretion.[3]

The rationale for using metabolic biomarkers in drug development and clinical practice is to predict and understand inter-individual differences in drug response. For piroxicam, the activity of CYP2C9 is a key factor. Individuals with reduced CYP2C9 function ("poor metabolizers") may have elevated plasma concentrations of piroxicam, increasing the risk of adverse events. While 5'-hydroxypiroxicam is the primary biomarker for CYP2C9 activity in piroxicam metabolism, the analysis of this compound could provide a more complete picture of the drug's disposition.

Data Presentation

Table 1: Pharmacokinetic Parameters of Piroxicam and its Metabolites

The following table summarizes key pharmacokinetic parameters for piroxicam and its major metabolite, 5'-hydroxypiroxicam. Data for this compound is currently limited in the scientific literature, highlighting a gap in our understanding of this minor metabolic pathway.

| Parameter | Piroxicam | 5'-Hydroxypiroxicam | This compound |

| Time to Peak Plasma Concentration (Tmax) | 1 - 6 hours[4] | ~53.6 hours[5] | Data not available |

| Elimination Half-Life (t½) | 30 - 60 hours[4] | Data not available | Data not available |

| Apparent Volume of Distribution (Vd/F) | ~14.8 L[5] | Data not available | Data not available |

| Clearance (CL/F) | ~0.2 L/h[5] | ~110.3 L/h[5] | Data not available |

| Plasma Protein Binding | ~99%[6] | Data not available | Data not available |

Data presented as range or mean values as reported in the cited literature.

Experimental Protocols

The following protocols provide a framework for the quantification of this compound, alongside piroxicam and 5'-hydroxypiroxicam, in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are based on established principles of bioanalytical method development and validation.[4][7][8]

Protocol 1: Quantification of Piroxicam and Metabolites in Human Plasma

1. Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of piroxicam, 5'-hydroxypiroxicam, and this compound in human plasma.

2. Materials and Reagents:

-

Reference standards for piroxicam, 5'-hydroxypiroxicam, and this compound (as Piroxicam Impurity B)[9]

-

Internal standard (IS), e.g., a structurally similar compound not present in the biological matrix.

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid or ammonium formate for mobile phase modification

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

4. Sample Preparation (Protein Precipitation Method):

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

5. Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: Start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

6. Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (to be optimized):

-

Piroxicam: Precursor ion (m/z) -> Product ion (m/z)

-

5'-Hydroxypiroxicam: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

-

Note: The exact m/z values for precursor and product ions must be determined by direct infusion of the individual compounds into the mass spectrometer.

-

7. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation, including assessments of: